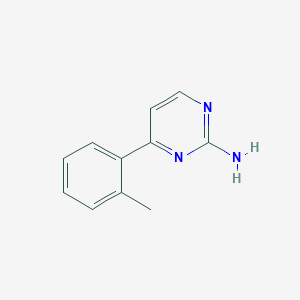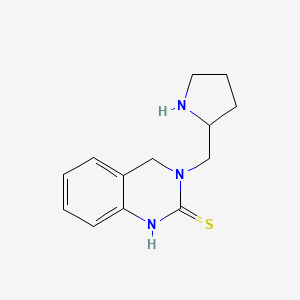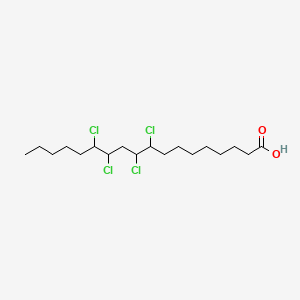
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol is an organic compound that belongs to the class of pyridinols This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms, with a propyl group and a methyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propyl-2-pyridone with reducing agents such as sodium borohydride or lithium aluminum hydride to yield the desired tetrahydropyridinol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction reactions, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-1-propyl-2-pyridone.
Reduction: Formation of fully saturated pyridine derivatives.
Substitution: Formation of various substituted pyridinol derivatives.
Applications De Recherche Scientifique
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone: A versatile solvent used in various chemical reactions.
Tetrahydropyran: An organic compound with a similar six-membered ring structure but different functional groups.
Uniqueness
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol is unique due to its specific substitution pattern and the presence of both a propyl and a methyl group on the pyridinol ring.
Propriétés
Numéro CAS |
725715-13-9 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
5-methyl-1-propyl-3,6-dihydro-2H-pyridin-6-ol |
InChI |
InChI=1S/C9H17NO/c1-3-6-10-7-4-5-8(2)9(10)11/h5,9,11H,3-4,6-7H2,1-2H3 |
Clé InChI |
MAQFQCLFIAKINY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC=C(C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)






![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)





